physicochemical properties of tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate
physicochemical properties of tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties and Applications of tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, and strategic applications in drug discovery. This document is structured to provide not only raw data but also field-proven insights into its handling, characterization, and synthetic utility, reflecting the expertise required for advanced pharmaceutical research.
Chemical Identity and Structural Framework
tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural feature is critical, as it enhances the molecule's solubility in common organic solvents and modulates the reactivity of the piperidine nitrogen, making it an ideal intermediate for multi-step syntheses.[1][2]
1.1. Nomenclature and Key Identifiers
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IUPAC Name: tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate
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Molecular Formula: C₁₂H₂₃NO₄[1]
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Molecular Weight: 245.32 g/mol [1]
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Common Synonyms: 1-Boc-4-hydroxy-3-methoxypiperidine
A Note on Stereochemistry: The piperidine ring contains two stereocenters at the C3 and C4 positions. The specific stereoisomer (e.g., (3R,4S), cis, or trans) is a critical determinant of the molecule's biological activity and its interactions within a chiral biological system.[1][2] Researchers must pay close attention to the specific CAS number corresponding to the desired stereoisomer for their application.
1.2. Molecular Structure and Core Features
The molecule's architecture is defined by three key functional domains:
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The Piperidine Core: A saturated heterocycle that provides a rigid, three-dimensional scaffold, common in many FDA-approved drugs.
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The N-Boc Group: A carbamate protecting group that deactivates the nucleophilicity of the piperidine nitrogen. It is stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent functionalization.
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C3-Methoxy and C4-Hydroxy Groups: These substituents provide handles for further chemical modification and are crucial for establishing hydrogen bonds and other interactions with biological targets in drug discovery programs.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for designing reaction conditions, purification strategies, and formulation studies.
2.1. Summary of Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [2] |
| Boiling Point (Predicted) | 335.3 ± 27.0 °C | [1] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |
| pKa (Predicted, -OH group) | ~14-16 | [1][3] |
| XLogP3 (Predicted) | ~0.7 (for a related di-hydroxy analog) | [4] |
2.2. Solubility and Lipophilicity
The presence of the bulky, lipophilic tert-butyl group significantly enhances the compound's solubility in a range of organic solvents, including tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.[1] This property is highly advantageous for performing reactions in homogeneous solutions. Conversely, the free hydroxyl group imparts a degree of polarity. The predicted LogP value suggests a balanced profile, making it suitable for applications where both some aqueous and lipid solubility are required, a common feature in drug candidates.
Synthesis and Characterization
This compound is typically not found in nature and must be prepared synthetically. The general approach involves the protection and subsequent functionalization of a piperidine precursor.
3.1. General Synthetic Workflow
The synthesis often begins with a commercially available piperidine derivative, which is first protected with the Boc group before introducing or modifying the methoxy and hydroxy substituents.
Caption: Generalized synthetic workflow for the target compound.
3.2. Experimental Protocol: Boc Protection of Piperidin-4-ol
This protocol describes a foundational step in the synthesis of many substituted piperidines.
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Dissolution: Dissolve piperidin-4-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF, ~0.5 M).
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Scientist's Note: THF is an excellent choice as it readily dissolves both the polar starting material and the more nonpolar Boc-protected product.
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Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If the starting material is a hydrochloride salt, a base such as triethylamine (TEA, 1.2 eq) must be added to neutralize the acid and liberate the free amine.
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Reaction: Stir the mixture at room temperature for 4-12 hours.
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Scientist's Note: The reaction is typically exothermic but gentle. Monitoring progress by Thin Layer Chromatography (TLC) is crucial to determine completion.
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Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Causality: This washing sequence removes unreacted base, acidic impurities, and any water-soluble byproducts, ensuring a clean crude product.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can often be used directly or purified further by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: One would expect to see a large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. Signals for the piperidine ring protons would appear as complex multiplets between 1.5 and 4.0 ppm. The methoxy group would present as a singlet around 3.4 ppm, and the proton on the hydroxyl-bearing carbon (C4) would likely be a multiplet in the 3.5-4.0 ppm range.
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¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. Signals for the piperidine ring carbons would be found between 30 and 80 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for [M+H]⁺ at m/z 246.17, confirming the molecular weight. Fragmentation may involve the loss of the tert-butyl group or the entire Boc group.
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Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H band around 3400 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹, and C-O stretches in the 1100-1300 cm⁻¹ region.
Chemical Reactivity and Stability
The utility of this molecule stems from the distinct reactivity of its functional groups.
Caption: Key reaction pathways for the functional groups.
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N-Boc Group: This group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions. This orthogonality is the cornerstone of its use in synthetic chemistry, allowing for selective deprotection and further reaction at the nitrogen.
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C4-Hydroxy Group: The secondary alcohol can be oxidized to the corresponding ketone using standard reagents like PCC or Swern oxidation. It can also act as a nucleophile in etherification reactions or be converted to a leaving group (e.g., a tosylate) for substitution reactions.[1][2]
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Stability and Storage: The compound is generally stable under standard laboratory conditions.[2] It should be stored in a cool, dry place away from strong acids and oxidizing agents to prevent degradation.
Applications in Medicinal Chemistry
This piperidine derivative is not typically a final drug product but rather a high-value intermediate used to construct more complex active pharmaceutical ingredients (APIs).
6.1. A Versatile Scaffold for Drug Discovery
The defined stereochemistry and multiple functionalization points make this molecule an ideal scaffold. Medicinal chemists can systematically modify the C3 and C4 positions to explore the structure-activity relationship (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.[1]
6.2. Case Study: Synthesis of AMPK Activators
This scaffold is a documented structural component in the synthesis of preclinical AMP-activated protein kinase (AMPK) activators.[1] AMPK is a key regulator of cellular energy homeostasis and is a target for metabolic diseases. In this context, the hydroxyl group serves as a critical attachment point for other fragments of the final molecule, often via an ether linkage formed through reactions like the Mitsunobu reaction.[1] Modifications at this position have been shown to improve oral bioavailability and reduce off-target effects, such as cardiac toxicity.[1]
Conclusion
tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate is a quintessential example of a modern synthetic building block. Its well-defined structure, predictable reactivity, and balanced physicochemical properties make it an invaluable tool for researchers in drug discovery. The strategic presence of the acid-labile Boc group alongside a modifiable hydroxyl group provides the synthetic flexibility required to build complex molecular architectures and accelerate the development of novel therapeutics.
References
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tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate - PubChem. PubChem. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Atlantis Press. [Link]
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Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. University of Calgary. [Link]
Sources
- 1. Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate () for sale [vulcanchem.com]
- 2. evitachem.com [evitachem.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO4 | CID 86338168 - PubChem [pubchem.ncbi.nlm.nih.gov]
